

An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl o-toluate*

Cat. No.: *B1328919*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **Methyl o-toluate** (CAS 89-71-4), an important aromatic ester intermediate in various chemical syntheses.

Chemical Identity and Physicochemical Properties

Methyl o-toluate, also known as methyl 2-methylbenzoate, is an aromatic ester with the chemical formula C₉H₁₀O₂.^[1] At room temperature, it exists as a clear, colorless to pale yellow liquid with a characteristic mild, floral, or ester-like odor.^{[1][2]} It is primarily produced synthetically through the acid-catalyzed esterification of o-toluic acid with methanol.^{[1][2]}

Table 1: Physicochemical Properties of Methyl o-toluate

Property	Value	Source(s)
CAS Number	89-71-4	[1] [3]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1] [3]
Appearance	Clear, colorless to pale yellow liquid	[2]
Melting Point	< -50 °C	[1]
Boiling Point	207-208 °C	[1]
Density	1.073 g/mL at 25 °C	[1]
Flash Point	82 °C	[1]
Refractive Index	1.518 - 1.520 (at 20 °C)	[1]
Solubility	Not miscible or difficult to mix in water; miscible with organic solvents like ethanol and acetone.	[1] [2]
Vapor Pressure	12.9 Pa at 23 °C	[1]
LogP	3.0 at 25 °C	[1]

Table 2: Chemical Identifiers

Identifier Type	Identifier	Source(s)
IUPAC Name	methyl 2-methylbenzoate	[3]
Synonyms	Methyl 2-methylbenzoate, o-Toluic acid methyl ester, Methyl orthotoluate	[3]
SMILES	CC1=CC=CC=C1C(=O)OC	[3]
InChI	InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3	[3]
InChIKey	WWZECQNFVFVW-UHFFFAOYSA-N	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl o-toluate**.

Table 3: Spectroscopic Data for Methyl o-toluate

Technique	Key Peaks / Shifts	Interpretation
¹ H NMR	$\delta \approx 7.9$ ppm (d, 1H), 7.2-7.4 ppm (m, 3H), 3.9 ppm (s, 3H), 2.6 ppm (s, 3H)	Aromatic protons, Methoxy (-OCH ₃) protons, Aryl-methyl (-CH ₃) protons
¹³ C NMR	$\delta \approx 167.5$ (C=O), 140.0 (Ar-C), 132.0 (Ar-CH), 131.0 (Ar-CH), 130.0 (Ar-C), 125.5 (Ar-CH), 51.5 (-OCH ₃), 21.5 (Ar-CH ₃)	Ester carbonyl, Aromatic carbons, Methoxy carbon, Aryl-methyl carbon
IR (Infrared)	~ 3000 - 3100 cm^{-1} (m), ~ 2850 - 2960 cm^{-1} (m), ~ 1720 - 1730 cm^{-1} (s), ~ 1250 - 1300 cm^{-1} (s), ~ 1100 - 1130 cm^{-1} (s)	Aromatic C-H Stretch, Aliphatic C-H Stretch, Ester C=O Stretch, Aryl-O Stretch, O-C Stretch
Mass Spec (EI)	m/z 150 (M ⁺), 119 ([M-OCH ₃] ⁺), 91 ([C ₇ H ₇] ⁺)	Molecular ion, Loss of methoxy group, Tropylium ion

Safety and Handling

Methyl o-toluate is classified as a combustible liquid and causes skin and serious eye irritation. Proper safety precautions must be observed during handling.

Table 4: GHS Hazard Information

Pictogram	alt text
Signal Word	Warning
Hazard Statements	H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.P403+P235: Store in a well-ventilated place. Keep cool.

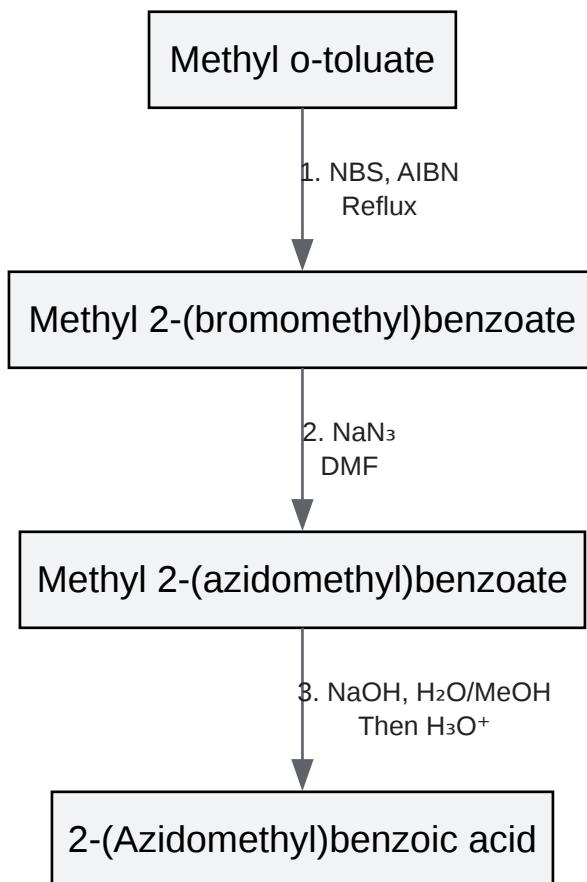
Source: TCI Chemicals Safety Data Sheet

Synthesis and Reactivity

Methyl o-toluate is a versatile intermediate in organic synthesis. Its primary synthesis route and a key application are detailed below.

Synthesis of Methyl o-toluate via Fischer Esterification

The most common laboratory and industrial synthesis of **Methyl o-toluate** is the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid.


Caption: Fischer esterification of o-tolueic acid.

- Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging Reactants: To the flask, add o-tolueic acid (13.6 g, 0.1 mol) and methanol (40 mL, approx. 1.0 mol).
- Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the mixture through the condenser.
- Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel containing 100 mL of cold water.
 - Extract the aqueous layer with diethyl ether (2 x 50 mL).
 - Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **Methyl o-toluate**.

Application in Synthesis: Preparation of 2-(azidomethyl)benzoic acid

Methyl o-toluate serves as a key starting material for the synthesis of other valuable compounds. One documented application is its use in the preparation of 2-

(azidomethyl)benzoic acid, a useful building block in pharmaceutical synthesis. This transformation typically involves a three-step sequence: radical bromination of the benzylic methyl group, nucleophilic substitution with sodium azide, and finally, saponification of the ester.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to 2-(azidomethyl)benzoic acid.

A detailed, step-by-step experimental protocol for this specific multi-step synthesis starting from **Methyl o-toluate** was not readily available in the surveyed literature. The following is a generalized procedure based on standard organic chemistry transformations.

- Step 1: **Bromination:** **Methyl o-toluate** would be reacted with N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to form methyl 2-(bromomethyl)benzoate. The reaction requires careful monitoring to prevent di-bromination.

- Step 2: Azidation: The resulting benzylic bromide is then treated with sodium azide (NaN_3) in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction replaces the bromide with the azide group to yield methyl 2-(azidomethyl)benzoate.
- Step 3: Hydrolysis (Saponification): The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide (NaOH), in a mixture of water and methanol. Subsequent acidification with an acid like HCl precipitates the final product, 2-(azidomethyl)benzoic acid.

Applications

Methyl o-toluate is a versatile compound with applications across several industries:

- Organic Synthesis: It is a crucial intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[\[2\]](#)
- Fragrance and Flavors: Due to its pleasant floral and fruity aroma, it is used as a fragrance component in perfumes and cosmetics and as a flavoring agent.
- Solvents: It can be employed as a solvent in formulations for paints, coatings, and adhesives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemconnections.org [chemconnections.org]
- 3. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328919#methyl-o-toluate-cas-number-89-71-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com